1-Hydroxy-3-(2-fluorophenyl)pyrazole
Description
1-Hydroxy-3-(2-fluorophenyl)pyrazole is a pyrazole derivative featuring a hydroxyl group at position 1 and a 2-fluorophenyl substituent at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antifungal, antiviral, and anticancer properties .
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1-hydroxypyrazole |
InChI |
InChI=1S/C9H7FN2O/c10-8-4-2-1-3-7(8)9-5-6-12(13)11-9/h1-6,13H |
InChI Key |
RYIUFHJHSRWPMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 2-fluorophenyl group at position 3 distinguishes this compound from analogues with para-fluorophenyl or other substituents. Evidence from pyrazole amide derivatives (e.g., compound 3p) highlights that para-fluorine on the phenyl ring enhances antiviral activity compared to electron-donating groups (e.g., methoxy) or even chlorine .
Table 1: Impact of Fluorophenyl Substituent Position on Activity
Functional Group Modifications
- Hydroxyl vs. Amide Groups : The hydroxyl group at position 1 contrasts with amide-containing derivatives like penflufen (1-methyl, 5-fluoro pyrazole amide). Amide groups often enhance solubility and target binding in antifungal agents , whereas hydroxyl groups may improve hydrogen bonding but reduce metabolic stability.
- Trifluoromethyl and Nitro Groups : Compounds like 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () demonstrate that trifluoromethyl groups enhance lipophilicity and bioactivity, though their effects vary by position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
